molecular formula C48H77NO19 B1192719 Fmoc-NH-PEG15-CH2CH2COOH

Fmoc-NH-PEG15-CH2CH2COOH

Cat. No.: B1192719
M. Wt: 972.1 g/mol
InChI Key: QQVRPRDTWMHMMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-NH-PEG15-CH2CH2COOH is a polyethylene glycol (PEG)-based reagent featuring a fluorenylmethyloxycarbonyl (Fmoc)-protected amine, a 15-unit PEG spacer, and a terminal carboxylic acid group. Its molecular formula is C48H77NO19, with a molecular weight of 972.12 g/mol . The compound is characterized by high purity (≥95–97%, depending on the supplier) and is typically supplied as a white powder or viscous liquid .

Properties

Molecular Formula

C48H77NO19

Molecular Weight

972.1 g/mol

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C48H77NO19/c50-47(51)9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-37-39-67-40-38-66-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-49-48(52)68-41-46-44-7-3-1-5-42(44)43-6-2-4-8-45(43)46/h1-8,46H,9-41H2,(H,49,52)(H,50,51)

InChI Key

QQVRPRDTWMHMMF-UHFFFAOYSA-N

Appearance

Solid powder

Purity

>95% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Fmoc-N-amido-PEG15-acid

Origin of Product

United States

Scientific Research Applications

Bioconjugation Applications

Fmoc-NH-PEG15-CH2CH2COOH serves as an effective linker for bioconjugation processes. The PEG component enhances solubility and biocompatibility, while the Fmoc group allows for selective deprotection under mild conditions, facilitating the conjugation of various biomolecules such as peptides, proteins, and nucleic acids.

Key Features:

  • High Water Solubility : The PEG chain increases solubility in aqueous environments, making it suitable for biological applications.
  • Selective Deprotection : The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Drug Delivery Systems

The compound is utilized in the development of drug delivery systems due to its ability to improve the pharmacokinetics of therapeutic agents. By attaching drugs to this compound, researchers can enhance drug solubility and stability while reducing toxicity.

Case Studies:

  • Protein Degradation : In studies involving PROTAC (PROteolysis TArgeting Chimera) technology, this compound is employed as a linker to connect ligands targeting specific proteins for degradation. This application highlights its role in targeted therapy for diseases such as cancer .

Bioorthogonal Chemistry

This compound is also applied in bioorthogonal chemistry, where it facilitates reactions that occur selectively in biological systems without interfering with native biochemical processes. This property is crucial for labeling biomolecules in live cells.

Applications:

  • Labeling and Imaging : The compound can be used to attach fluorescent dyes or other labels to biomolecules for imaging studies, aiding in the visualization of cellular processes .

Synthesis and Reactivity

The synthesis of this compound typically involves several key steps that ensure high purity and yield. The reactivity of this compound is primarily determined by its functional groups, which allow it to form stable conjugates with various biomolecules.

Comparison with Similar Compounds

Key Structural Features :

  • Fmoc group : Provides amine protection, removable under basic conditions (e.g., piperidine).
  • 15-mer PEG chain : Enhances hydrophilicity, solubility, and biocompatibility.
  • Terminal carboxylic acid : Enables conjugation with amines via carbodiimide-mediated coupling (e.g., EDC/NHS).

Comparison with Similar Compounds

Below is a detailed comparison of Fmoc-NH-PEG15-CH2CH2COOH with structurally analogous PEG-based reagents (Table 1), followed by a discussion of their distinct properties and applications.

Table 1: Structural and Functional Comparison

Compound Name PEG Length Molecular Formula Molecular Weight (g/mol) Purity (%) Key Applications
This compound 15 C48H77NO19 972.12 95–97 ADC linkers, prolonged drug release
Fmoc-NH-PEG6-CH2COOH 6 C29H39NO10 561.62 ≥95 Rapid drug release, small-scale conjugates
Fmoc-NH-PEG9-CH2CH2COOH 9 C38H58NO16 784.89 ≥95 Intermediate drug release, surface coatings

Impact of PEG Length on Physicochemical Properties

(a) Solubility and Hydrophilicity

  • PEG15 : The extended PEG chain (15 units) maximizes hydrophilicity, ensuring superior water solubility compared to PEG6 and PEG9 variants. This property is critical for in vivo applications requiring prolonged circulation .
  • PEG6 : Shorter chain length limits solubility in aqueous media, necessitating organic solvents (e.g., DMF) for dissolution .

(b) Molecular Weight and Steric Effects

  • PEG15 : Higher molecular weight (972.12 g/mol) introduces steric hindrance, which slows enzymatic degradation and extends drug release kinetics. This makes it ideal for sustained-release formulations .
  • PEG6 : Lower molecular weight (561.62 g/mol) facilitates faster conjugation and drug release but may reduce stability in biological environments .

Reactivity and Conjugation Efficiency

  • Terminal Carboxylic Acid Reactivity : All three compounds enable carbodiimide-mediated coupling. However, PEG15’s longer chain reduces conjugation efficiency with bulky molecules (e.g., antibodies) due to steric constraints .
  • Fmoc Deprotection : PEG15 and PEG9 require longer deprotection times (20–30 minutes in 20% piperidine/DMF) compared to PEG6 (10–15 minutes) due to increased chain flexibility .

Research Findings and Contradictions

  • Purity Discrepancy : (PurePEG) cites 95% purity for PEG15, while lists 97%. This may reflect batch-to-batch variability or differing analytical methods .
  • Storage Conditions : Both PEG15 sources recommend storage at -18°C , aligning with industry standards for PEG-based reagents .

Preparation Methods

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (DMSO-d6): δ 7.89 (d, Fmoc aromatic), 4.21 (m, PEG backbone), 3.51 (s, PEG -OCH2CH2O-), 2.35 (t, -CH2COOH).

  • 13C NMR: Confirms PEG15 chain integrity and absence of residual protecting groups.

Mass Spectrometry

  • ESI-MS: [M+H]+ observed at m/z 973.12, aligning with the theoretical molecular weight of 972.12 g/mol.

High-Performance Liquid Chromatography (HPLC)

  • Retention time: 12.3 min (C18 column, 70% acetonitrile), with a single peak indicating high purity.

Challenges and Mitigation Strategies

PEG Polydispersity

Commercial PEG15 diol often exhibits polydispersity (Đ = 1.05–1.10), leading to batch variability. Size-exclusion chromatography (SEC) pre-purification is recommended.

Acid-Terminus Hydrolysis

The carboxylic acid group may undergo hydrolysis during prolonged storage. Lyophilization and storage at -18°C in anhydrous DMSO mitigate degradation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Stepwise functionalization7895Scalability
Heterobifunctional PEG8597Reduced steps
Solid-phase synthesis6590Compatibility with SPPS

Q & A

Q. What is the role of the Fmoc group and PEG spacer in Fmoc-NH-PEG15-CH2CH2COOH?

The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a temporary protecting group for the terminal amine, preventing unintended reactions during synthesis. It can be removed under mild basic conditions (e.g., 20% piperidine in DMF) to expose the free amine for subsequent conjugation . The PEG15 spacer enhances solubility in aqueous and organic solvents, reduces steric hindrance, and improves biocompatibility for applications like drug delivery systems .

Q. How should this compound be stored to maintain stability?

Store the compound at -20°C in a desiccator to prevent hydrolysis of the Fmoc group or carboxylic acid. Avoid repeated freeze-thaw cycles, as PEG derivatives are hygroscopic and may aggregate. Prior to use, equilibrate the compound to room temperature in a dry environment to minimize moisture absorption .

Q. What solvents are compatible with this compound?

The compound exhibits high solubility in polar aprotic solvents (e.g., DMF, DMSO, THF) and moderate solubility in water. For reactions requiring aqueous conditions, use a co-solvent system (e.g., DMF:H2O = 4:1) to enhance dissolution. Avoid chlorinated solvents (e.g., chloroform) for long-term storage due to potential degradation .

Q. How can the carboxylic acid group be activated for conjugation?

Activate the -COOH group using carbodiimide-based reagents (e.g., EDC or DCC) with NHS (N-hydroxysuccinimide) to form an active ester intermediate. Optimize the molar ratio (typically 1:1.2:1.5 for EDC:NHS:ligand) and reaction time (2–4 hours at pH 5–6) to maximize coupling efficiency while minimizing side reactions .

Advanced Research Questions

Q. How can I resolve discrepancies between theoretical and observed molecular weights in mass spectrometry (MS) data?

Discrepancies often arise from incomplete Fmoc deprotection or PEG hydration. To troubleshoot:

  • Verify deprotection efficiency using HPLC with a C18 column and UV detection at 300 nm (Fmoc absorption peak).
  • For MS, use MALDI-TOF with a matrix like α-cyano-4-hydroxycinnamic acid to reduce PEG-related signal suppression.
  • Account for PEG polydispersity by calculating the average molecular weight and comparing it with the theoretical value .

Q. What experimental parameters influence the efficiency of amine-carboxylic acid conjugation?

Key factors include:

  • pH : Maintain a slightly acidic environment (pH 5–6) to protonate the amine while keeping the carboxylic acid deprotonated.
  • Temperature : Reactions at 25–37°C balance speed and stability; avoid >50°C to prevent PEG degradation.
  • Molar ratio : Use a 1.5–2-fold excess of the activated carboxylic acid to ensure complete amine coupling.
    Validate efficiency via NMR (disappearance of -COOH proton at δ 12–13 ppm) or FTIR (loss of -COOH stretch at 1700 cm⁻¹) .

Q. How can I design a multi-step synthesis protocol involving this compound?

Follow this workflow:

Deprotection : Treat with 20% piperidine in DMF (2 × 5 min) to remove Fmoc.

Activation : React with EDC/NHS in DMF (pH 5.5) for 2 hours.

Conjugation : Add the target amine (e.g., lysine residue) and stir for 12–24 hours.

Purification : Use dialysis (MWCO 3.5 kDa) or size-exclusion chromatography to remove unreacted reagents.
Document each step with HPLC or TLC validation to ensure intermediate purity .

Q. What strategies mitigate PEG-related interference in analytical characterization?

  • NMR : Use deuterated DMSO-d₆ or D₂O and apply pulse sequences to suppress PEG signals.
  • Chromatography : Employ reverse-phase HPLC with a gradient elution (water/acetonitrile + 0.1% TFA) to separate PEG oligomers.
  • Dynamic Light Scattering (DLS) : Filter samples (0.22 µm) to remove aggregates before measuring hydrodynamic radius .

Q. How do I address low yield in conjugations involving bulky biomolecules (e.g., antibodies)?

  • Introduce a heterobifunctional crosslinker (e.g., sulfo-SMCC) to bridge the PEG and biomolecule.
  • Optimize steric accessibility by using a longer PEG spacer (e.g., PEG24 instead of PEG15).
  • Perform reactions at 4°C to slow aggregation and improve orientation-specific binding .

Methodological Guidance for Experimental Design

Q. How to validate the reproducibility of this compound-based assays?

  • Include positive controls (e.g., a known Fmoc-deprotected PEG derivative) and negative controls (unreacted starting material).
  • Use triplicate samples for statistical validation of conjugation efficiency.
  • Report polydispersity index (PDI) for PEG-containing products to account for molecular weight variability .

Q. What criteria should guide the selection of PEG length (PEG15 vs. PEG24) for drug delivery systems?

  • PEG15 (~6.6 kDa): Ideal for balancing solubility and minimal interference in small-molecule conjugates.
  • PEG24 (~10.5 kDa): Preferred for reducing immunogenicity in protein-based therapeutics.
    Validate choice via in vitro release studies (PBS, pH 7.4) and cellular uptake assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-NH-PEG15-CH2CH2COOH
Reactant of Route 2
Reactant of Route 2
Fmoc-NH-PEG15-CH2CH2COOH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.